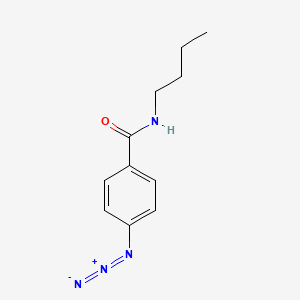

4-Azido-N-butylbenzamide

Übersicht

Beschreibung

4-Azido-N-butylbenzamide is an organic compound that belongs to the class of azides and benzamides It is characterized by the presence of an azido group (-N₃) attached to the benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-N-butylbenzamide typically involves the following steps:

Formation of N-butylbenzamide: This can be achieved by the reaction of benzoic acid with butylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.

Introduction of the Azido Group: The azido group can be introduced by treating N-butylbenzamide with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN) under mild heating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Azido-N-butylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition Reactions:

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF or CH₃CN.

Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products

Substitution: Various substituted benzamides depending on the nucleophile used.

Reduction: N-butylbenzamide with an amine group replacing the azido group.

Cycloaddition: 1,2,3-triazoles.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Azido-N-butylbenzamide serves as a crucial intermediate in the synthesis of complex organic molecules and heterocycles. Its azide functionality allows for various chemical transformations, making it versatile in synthetic pathways.

Bioorthogonal Chemistry

The azide group is employed in bioorthogonal reactions, particularly in protein labeling. This application leverages the selective reactivity of azides with alkynes to form stable triazole linkages without interfering with biological systems. This property is vital for studying protein interactions and dynamics within living organisms.

Medicinal Chemistry

Research has indicated potential therapeutic applications for this compound in drug development:

- Covalent Binding: The azide can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their functions.

- Induction of Apoptosis: Preliminary studies suggest that this compound may trigger apoptotic pathways in cancer cells, indicating its potential as an anticancer agent.

Material Science

The compound is utilized in producing specialty chemicals and materials, including polymers and coatings. Its unique structure can enhance the properties of materials through chemical modification.

Case Studies

- Protein Labeling Studies : In a study focused on protein interactions, researchers utilized this compound to label specific proteins within cellular environments, demonstrating its effectiveness in tracking protein dynamics through bioorthogonal reactions.

- Anticancer Research : A preliminary investigation into the compound's effects on cancer cell lines revealed that it could induce apoptosis through mechanisms involving covalent binding to target proteins, suggesting its potential as a therapeutic agent.

- Material Development : In material science applications, modifications using this compound have led to enhanced properties in polymer formulations, showcasing its utility beyond traditional organic synthesis.

Wirkmechanismus

The mechanism of action of 4-Azido-N-butylbenzamide primarily involves its reactivity due to the azido group. The azido group can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. In medicinal chemistry, the azido group can be converted into an amine or triazole, which can interact with biological targets such as enzymes, receptors, or nucleic acids, thereby exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-butylbenzamide: Lacks the azido group, making it less reactive in certain chemical transformations.

4-Azidobenzamide: Similar structure but without the butyl group, affecting its solubility and reactivity.

4-Azido-N-methylbenzamide: Contains a methyl group instead of a butyl group, which can influence its physical and chemical properties.

Uniqueness

4-Azido-N-butylbenzamide is unique due to the presence of both the azido group and the butyl group. The azido group provides high reactivity, allowing for various chemical transformations, while the butyl group enhances its solubility and potential interactions with biological targets.

Biologische Aktivität

4-Azido-N-butylbenzamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry and pharmacology. Its azido group and amide functionality suggest potential applications in various biological activities, including anticancer and antimicrobial properties. This article compiles detailed findings on the biological activity of this compound, including data tables, case studies, and research outcomes.

Chemical Structure and Properties

This compound features an azido group () attached to a butyl-substituted benzamide. This structure is significant as it can participate in various chemical reactions, potentially leading to diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The azido group can undergo reduction to form amines, which may influence protein structure and function through hydrogen bonding and other non-covalent interactions. This interaction can modulate enzymatic activities, affecting metabolic pathways that are crucial for cell survival and proliferation.

Biological Activity Overview

Research has focused on several key areas regarding the biological activity of this compound:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its potential to induce apoptosis in tumor cells via mechanisms involving caspase activation.

- Antimicrobial Properties : The compound's structural features suggest potential efficacy against bacterial and fungal pathogens, warranting further investigation into its antimicrobial spectrum.

Data Table: Biological Activity Summary

| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 6.75 ± 0.19 (2D assay) | Induction of apoptosis via caspase activation |

| Antimicrobial | Escherichia coli, Staphylococcus aureus | TBD | Disruption of cell membrane integrity |

| Cytotoxicity | Human fibroblast MRC-5 | 3.11 ± 0.26 | Cell cycle arrest and apoptosis |

Case Studies

- Cytotoxicity Assays : In a study involving the A549 lung cancer cell line, this compound was shown to inhibit cell proliferation significantly. The IC50 value was determined using MTS cytotoxicity assays, indicating its potential as a lead compound in anticancer drug development.

- Antimicrobial Testing : The compound was assessed for its antimicrobial activity using standard broth microdilution methods against Gram-positive and Gram-negative bacteria. Results indicated promising activity, particularly against Staphylococcus aureus, suggesting further exploration into its use as an antibiotic agent.

Research Findings

Recent findings highlight the following aspects regarding the biological activity of this compound:

- Selectivity : The compound shows selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.

- Mechanistic Insights : Studies have elucidated that the azido group could be reduced within cells to generate reactive intermediates that can modify cellular targets, leading to cytotoxic effects.

- Potential as a Prodrug : Due to its ability to undergo metabolic activation, there is potential for developing derivatives that could serve as prodrugs with enhanced efficacy.

Eigenschaften

IUPAC Name |

4-azido-N-butylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-2-3-8-13-11(16)9-4-6-10(7-5-9)14-15-12/h4-7H,2-3,8H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWMSSHWRLPKDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.